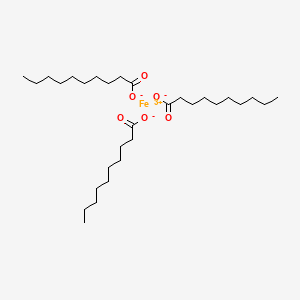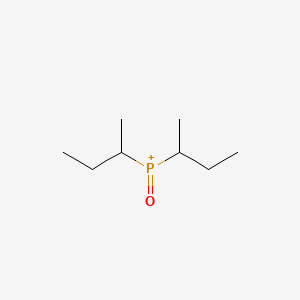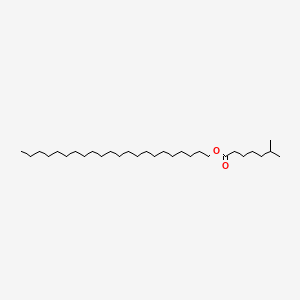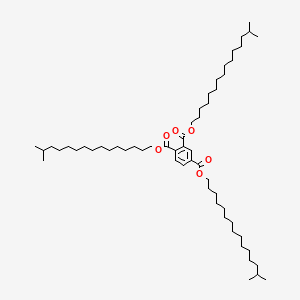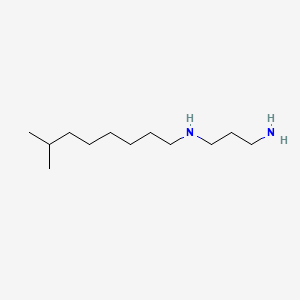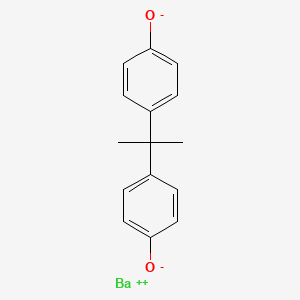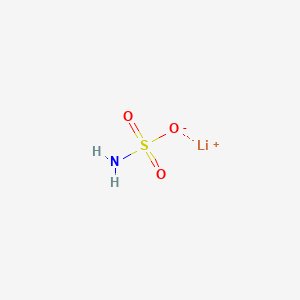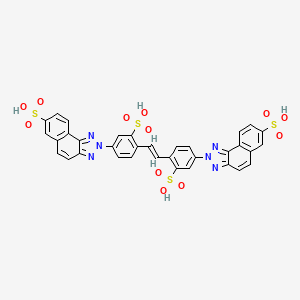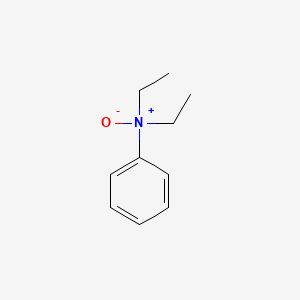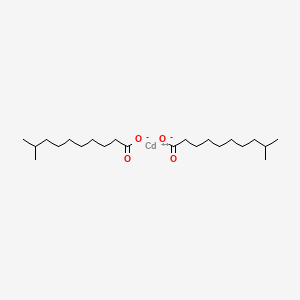![molecular formula C14H28O4 B15177291 [(4R)-4-hydroxy-2-methylpentan-2-yl] (2R)-2-ethylhexaneperoxoate CAS No. 95732-35-7](/img/structure/B15177291.png)
[(4R)-4-hydroxy-2-methylpentan-2-yl] (2R)-2-ethylhexaneperoxoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[(4R)-4-hydroxy-2-methylpentan-2-yl] (2R)-2-ethylhexaneperoxoate is an organic compound with a complex structure that includes both hydroxy and peroxo functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [(4R)-4-hydroxy-2-methylpentan-2-yl] (2R)-2-ethylhexaneperoxoate typically involves the reaction of [(4R)-4-hydroxy-2-methylpentan-2-yl] alcohol with (2R)-2-ethylhexaneperoxoic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions often include a solvent such as dichloromethane and a catalyst like sulfuric acid to facilitate the esterification process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale esterification processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques such as distillation and crystallization.
Análisis De Reacciones Químicas
Types of Reactions
[(4R)-4-hydroxy-2-methylpentan-2-yl] (2R)-2-ethylhexaneperoxoate can undergo various chemical reactions, including:
Oxidation: The peroxo group can participate in oxidation reactions, potentially forming different oxidation states of the compound.
Reduction: The hydroxy group can be reduced to form corresponding alcohols or other reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, where the peroxo group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various peroxides, while reduction can produce alcohols or hydrocarbons.
Aplicaciones Científicas De Investigación
[(4R)-4-hydroxy-2-methylpentan-2-yl] (2R)-2-ethylhexaneperoxoate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex molecules.
Biology: The compound’s reactivity makes it useful in studying biochemical pathways and enzyme mechanisms.
Industry: It is used in the production of polymers and as an initiator in polymerization reactions.
Mecanismo De Acción
The mechanism by which [(4R)-4-hydroxy-2-methylpentan-2-yl] (2R)-2-ethylhexaneperoxoate exerts its effects involves its functional groups. The peroxo group can generate reactive oxygen species, which can interact with various molecular targets. The hydroxy group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and stability.
Comparación Con Compuestos Similares
Similar Compounds
[(4R)-4-hydroxy-2-methylpentan-2-yl] (2R)-2-ethylhexanoate: Similar structure but lacks the peroxo group.
[(4R)-4-hydroxy-2-methylpentan-2-yl] (2R)-2-ethylhexanone: Contains a ketone group instead of a peroxo group.
Uniqueness
[(4R)-4-hydroxy-2-methylpentan-2-yl] (2R)-2-ethylhexaneperoxoate is unique due to the presence of both hydroxy and peroxo groups, which confer distinct reactivity and potential applications. The combination of these functional groups allows for diverse chemical transformations and interactions, making it a valuable compound in various fields.
Propiedades
Número CAS |
95732-35-7 |
|---|---|
Fórmula molecular |
C14H28O4 |
Peso molecular |
260.37 g/mol |
Nombre IUPAC |
[(4R)-4-hydroxy-2-methylpentan-2-yl] (2R)-2-ethylhexaneperoxoate |
InChI |
InChI=1S/C14H28O4/c1-6-8-9-12(7-2)13(16)17-18-14(4,5)10-11(3)15/h11-12,15H,6-10H2,1-5H3/t11-,12-/m1/s1 |
Clave InChI |
BLWCFLZFCPRTNV-VXGBXAGGSA-N |
SMILES isomérico |
CCCC[C@@H](CC)C(=O)OOC(C)(C)C[C@@H](C)O |
SMILES canónico |
CCCCC(CC)C(=O)OOC(C)(C)CC(C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



